1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, also known as 1-methyl-2-(methylthio)-1H-imidazole, is a chemical compound with the CAS Number: 14486-52-3 . It has a molecular weight of 128.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.2 .Scientific Research Applications
Food Chemistry and Toxicants
Research has shown that compounds structurally related to 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, such as imidazoles, play a role in food chemistry, particularly in the formation of toxicants during processing. For instance, the formation and fate of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in foods have been studied extensively. This compound, produced through reactions involving phenylalanine and creatinine in the presence of carbohydrates and lipids, highlights the intricate balance between Maillard reactions and lipid oxidation in food chemistry and safety (Zamora & Hidalgo, 2015).
Pharmaceutical Applications
In the realm of pharmaceuticals, the Knoevenagel condensation reaction, involving compounds similar to this compound, has been pivotal in the development of anticancer agents. This reaction facilitates the generation of α, β-unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. The versatility of this chemistry underscores the potential of imidazole derivatives in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).
Materials Science
In materials science, zeolite imidazolate frameworks (ZIFs) represent a significant application area for imidazole derivatives. These materials, composed of metal ions linked by imidazolate bridges, showcase exceptional properties for gas storage, separation, and catalysis due to their porosity and structural diversity. The synthesis and applications of transition-metal-based ZIF nanofibers through electrospinning highlight the potential of imidazole derivatives in creating functional materials with novel properties (Sankar et al., 2019).
Environmental Science
Imidazole derivatives are also explored for their role in environmental science, particularly in the degradation and treatment of organic pollutants. Enzymatic approaches using oxidoreductive enzymes in conjunction with redox mediators have demonstrated the capability of imidazole-based compounds to enhance the degradation of recalcitrant pollutants in wastewater, offering an eco-friendly alternative to traditional chemical treatments (Husain & Husain, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is related to thiamazole (methimazole), an antithyroid agent . Therefore, it might have a similar target, which is the thyroid gland, specifically the enzyme thyroid peroxidase. This enzyme plays a crucial role in the synthesis of thyroid hormones.
Mode of Action
If it acts similarly to Thiamazole, it might inhibit the thyroid peroxidase enzyme, thereby preventing the iodination of tyrosine residues in thyroglobulin and the coupling of these iodotyrosine residues . This inhibition results in decreased production of thyroid hormones T3 and T4.
Pharmacokinetics
If it shares properties with thiamazole, it might be well absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts like Thiamazole, it might lead to a decrease in the levels of thyroid hormones, thereby reducing the symptoms of hyperthyroidism .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with methyl mercaptan in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carbaldehyde", "methyl mercaptan", "catalyst" ], "Reaction": [ "Add 1-methyl-1H-imidazole-5-carbaldehyde and methyl mercaptan to a reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde" ] } | |
CAS No. |
105956-24-9 |
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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